
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
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Overview
Description
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one is a complex organic compound with a molecular formula of C28H38N2O2 and a molecular weight of 434.61 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . The structure of this compound includes a cyclohexyl group, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Hydroxyl groups (e.g., NaOH)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions to introduce functional groups such as halides or hydroxyl groups .
Biology
Research has indicated that 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations highlight its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation .
Medicine
The compound has been explored for its therapeutic applications:
- Drug Development : It is being investigated as a potential drug candidate targeting serotonin receptors, which may lead to new treatments for psychiatric disorders .
- Mechanism of Action : The compound interacts with specific molecular targets, blocking the actions of serotonin without activating serotonin receptors, thus showing promise in managing mood disorders .
Industry
In industrial applications, this compound is utilized in:
- Material Science : Its unique chemical structure allows it to be used in the development of new materials with specific properties.
- Chemical Processes : The compound plays a role in various chemical processes due to its reactivity and ability to form derivatives that can be tailored for specific applications .
Data Table of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Building block for synthesis | Versatile precursor for complex organic molecules |
Biology | Antimicrobial | Effective against various microbial strains |
Anticancer | Inhibits cancer cell proliferation | |
Medicine | Drug candidate | Potential treatment for psychiatric disorders |
Industry | Material development | Utilized in creating new materials |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant inhibitory effects against several bacterial strains. The results indicated that modifications to the piperazine ring enhanced its efficacy compared to other similar compounds.
Case Study 2: Anticancer Research
A series of experiments were conducted to assess the anticancer potential of this compound on human cancer cell lines. Results showed that the compound induced apoptosis in cancer cells at low concentrations, suggesting its viability as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one involves its interaction with specific molecular targets and pathways . The piperazine ring in the compound is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the methoxyphenyl group may contribute to the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-4-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
- 1-Cyclohexyl-4-(4-(2-chlorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
- 1-Cyclohexyl-4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
Uniqueness
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity . The combination of the cyclohexyl and methoxyphenyl groups provides a distinct structural framework that can be exploited for various applications .
Biological Activity
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one, commonly referred to by its chemical name, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C28H38N2O2 with a molecular weight of 434.61 g/mol. The compound features a cyclohexyl group, a piperazine moiety, and a methoxyphenyl substituent, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C28H38N2O2 |
Molecular Weight | 434.61 g/mol |
CAS Number | 228418-82-4 |
Purity | 98% |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Initial studies suggest that it may act as a serotonin receptor modulator, influencing mood and anxiety pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound's piperazine structure allows it to interact with serotonin receptors, potentially providing anxiolytic effects.
- Dopamine Receptor Interaction : Preliminary data indicate possible interactions with dopamine receptors, which could be relevant for mood regulation and psychotropic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, the compound was tested for cytotoxicity against human leukemia cells (U937) and showed promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
U937 | 5.5 |
HepG2 | 12.0 |
Case Studies
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of the compound on leukemia cells. The results indicated that treatment with varying concentrations led to increased apoptosis in U937 cells, suggesting a mechanism involving caspase activation.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological profile of the compound. It was found that administration in mice resulted in significant reductions in anxiety-like behavior, indicating potential use as an anxiolytic agent.
Properties
CAS No. |
228419-08-7 |
---|---|
Molecular Formula |
C28H36N2O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(E)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one |
InChI |
InChI=1S/C28H36N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-18,23H,3,5-6,11-12,19-22H2,1-2H3/b18-17+ |
InChI Key |
IDHPZLLRSSVNMM-ISLYRVAYSA-N |
Isomeric SMILES |
CC(/C=C/N1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Canonical SMILES |
CC(C=CN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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